molecular formula C15H16N2O B1341304 N-(3-Aminophenyl)-3-phenylpropanamide CAS No. 754162-13-5

N-(3-Aminophenyl)-3-phenylpropanamide

Cat. No. B1341304
CAS RN: 754162-13-5
M. Wt: 240.3 g/mol
InChI Key: HVIXXESZUFTZMD-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-3-phenylpropanamide is a compound that can be associated with various chemical research areas, including the synthesis of enantiopure derivatives, chemoselective reactions, and the development of compounds with potential biological activities. Although the provided papers do not directly discuss N-(3-Aminophenyl)-3-phenylpropanamide, they offer insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the use of specific reagents to protect and activate carboxylic acids, as seen in the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives . Similarly, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates the chemoselectivity achievable with multifunctional starting materials . These methodologies could potentially be adapted for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provides insights into the spatial arrangement of functional groups and potential intermolecular interactions . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide reveals the presence of intramolecular hydrogen bonding, which could influence the stability and reactivity of the molecule . These structural analyses are essential for predicting the behavior of N-(3-Aminophenyl)-3-phenylpropanamide in various environments.

Chemical Reactions Analysis

The reactivity of compounds similar to N-(3-Aminophenyl)-3-phenylpropanamide can be inferred from their behavior in chemical reactions. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . Understanding such reactivity patterns can help predict how N-(3-Aminophenyl)-3-phenylpropanamide might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Aromatic polyamides and polyimides based on related compounds exhibit high thermal stability and solubility in polar solvents, which are important characteristics for materials science applications . The solubility and thermal behavior of N-(3-Aminophenyl)-3-phenylpropanamide could be anticipated by examining the properties of structurally similar compounds.

Scientific Research Applications

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar to N-(3-Aminophenyl)-3-phenylpropanamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Computational Peptidology

A study utilizing conceptual density functional theory focused on the chemical reactivity of peptides related to N-(3-Aminophenyl)-3-phenylpropanamide. It calculated molecular properties and structures for a group of antifungal tripeptides, predicting their reactivity descriptors and bioactivity scores. This research aids in the drug design process, especially for antifungal applications (Flores-Holguín et al., 2019).

Anticancer Agents

Functionalized amino acid derivatives, including those related to N-(3-Aminophenyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).

Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, which include compounds structurally similar to N-(3-Aminophenyl)-3-phenylpropanamide, has been studied for their capacity to act as antioxidants. These compounds demonstrate powerful antioxidant activity by scavenging free radicals, providing insights into their potential therapeutic applications (Jovanović et al., 2020).

Biosynthesis and Regulation of Phenylpropanoids

Research on phenylpropanoids, a class of plant secondary metabolites to which N-(3-Aminophenyl)-3-phenylpropanamide is related, has shed light on their vital roles in plant development and human health. These compounds serve as essential components of cell walls and protectants against environmental stress, with diverse biological activities beneficial to health (Deng & Lu, 2017).

properties

IUPAC Name

N-(3-aminophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXXESZUFTZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588476
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-3-phenylpropanamide

CAS RN

754162-13-5
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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